molecular formula C9H7F3INO2 B15204882 Methyl 2-amino-5-iodo-3-(trifluoromethyl)benzoate

Methyl 2-amino-5-iodo-3-(trifluoromethyl)benzoate

Katalognummer: B15204882
Molekulargewicht: 345.06 g/mol
InChI-Schlüssel: AWOVQLOLOOMIHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-5-iodo-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7F3INO2. It is a derivative of benzoic acid, characterized by the presence of an amino group, an iodine atom, and a trifluoromethyl group attached to the benzene ring. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-iodo-3-(trifluoromethyl)benzoate typically involves multiple steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Iodination: The amino group is protected, and the compound is subjected to iodination using iodine and a suitable oxidizing agent.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and reaction conditions to maintain product purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-5-iodo-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or alkyl derivative of the original compound .

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-5-iodo-3-(trifluoromethyl)benzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 2-amino-5-iodo-3-(trifluoromethyl)benzoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-amino-5-iodo-3-(trifluoromethyl)benzoate is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the iodine atom allows for versatile substitution reactions, while the trifluoromethyl group enhances its stability and binding affinity in biological systems .

Eigenschaften

Molekularformel

C9H7F3INO2

Molekulargewicht

345.06 g/mol

IUPAC-Name

methyl 2-amino-5-iodo-3-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H7F3INO2/c1-16-8(15)5-2-4(13)3-6(7(5)14)9(10,11)12/h2-3H,14H2,1H3

InChI-Schlüssel

AWOVQLOLOOMIHM-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C(=CC(=C1)I)C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.